molecular formula C12H10N4O B4520900 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4520900
M. Wt: 226.23 g/mol
InChI Key: DYUJQZJWWNCZAW-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out under mild conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

5-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-11-5-3-2-4-9(11)10-6-7-13-12-15-14-8-16(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUJQZJWWNCZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
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5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
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5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 5
5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
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5-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine

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